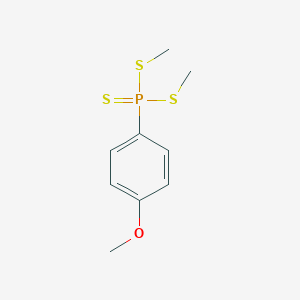
Dimethyl (4-methoxyphenyl)phosphonotrithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (4-methoxyphenyl)phosphonotrithioate is an organophosphorus compound characterized by the presence of a phosphonotrithioate group attached to a 4-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (4-methoxyphenyl)phosphonotrithioate typically involves the reaction of dimethyl phosphite with 4-methoxyphenylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene and a temperature range of 80-100°C. The reaction proceeds via the formation of an intermediate phosphonothioate, which is subsequently converted to the desired phosphonotrithioate product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4-methoxyphenyl)phosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate or phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonotrithioate group to phosphonodithioate or phosphonothioate.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various phosphonate, phosphonothioate, and phosphonodithioate derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl (4-methoxyphenyl)phosphonotrithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphonate metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dimethyl (4-methoxyphenyl)phosphonotrithioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or modulating their activity through allosteric effects. The pathways involved in its action include signal transduction cascades and metabolic pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (4-methoxyphenyl)phosphonate
- Dimethyl (4-methoxyphenyl)phosphonodithioate
- Dimethyl (4-methoxyphenyl)phosphonothioate
Uniqueness
Dimethyl (4-methoxyphenyl)phosphonotrithioate is unique due to the presence of three sulfur atoms in its phosphonotrithioate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot.
Properties
CAS No. |
80283-43-8 |
|---|---|
Molecular Formula |
C9H13OPS3 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-bis(methylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13OPS3/c1-10-8-4-6-9(7-5-8)11(12,13-2)14-3/h4-7H,1-3H3 |
InChI Key |
BVPHIMQSFNDMHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(=S)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















